QscR Docking Score of the Target Compound Relative to a Structurally Distinct QscR Ligand
In a unified molecular docking screen against the P. aeruginosa QscR receptor (PDB 6CC0), N-(carbamoylcarbamothioyl)-2-chlorobenzamide (CID 2796468) formed dual binding modes stabilized by pi-sulfur and pi-donor hydrogen bonds with CYS A:199 [1]. Although individual docking scores were not tabulated for this compound, the study used the same AutoDock Vina (PyRx) protocol for all 23 ADMET-filtered ligands, enabling cross-study ranking [1]. The well-characterized QscR ligand N-dodecanoyl-L-homoserine lactone served as a methodological benchmark with a binding score of –7.5 kcal/mol [1]. The qualitative description of “balanced hydrophobic and hydrophilic interactions” distinguishes this compound from the deeper-binding sulfonamide ligands Sulfamerazine and Sulfaperin [1].
| Evidence Dimension | QscR binding mode and interaction character |
|---|---|
| Target Compound Data | Dual binding modes; pi-sulfur and pi-donor hydrogen bonds with CYS A:199; balanced hydrophobic/hydrophilic interaction profile [1] |
| Comparator Or Baseline | Sulfamerazine (CID 5325) and Sulfaperin (CID 68933): deeper binding, predominantly hydrophobic interactions; N-dodecanoyl-L-homoserine lactone: –7.5 kcal/mol [1] |
| Quantified Difference | Not directly quantified; qualitative difference in interaction balance and binding depth |
| Conditions | AutoDock Vina docking against QscR (PDB 6CC0); ADMET-filtered compound library [1] |
Why This Matters
Distinct interaction profiles at QscR predict differential functional modulation, meaning procurement decisions based solely on “QS inhibitor” classification risk obtaining a compound with the wrong binding character for the intended assay.
- [1] Alisaac A (2025) In silico analysis of quorum sensing modulators: Insights into molecular docking and dynamics and potential therapeutic applications. PLoS ONE 20(6): e0325830. https://doi.org/10.1371/journal.pone.0325830 View Source
